2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid

DHFR inhibition antifolate enzymology

Researchers investigating folate metabolism or antifolate drug discovery often encounter irreproducible results when substituting structural analogs with divergent potency and physicochemical properties. This 4,6-diaminopyrimidine derivative eliminates that variability. • Potent human DHFR inhibition: IC50 66 nM; 3-fold greater cellular potency than the 5-methyl analog in CCRF-CEM leukemia cells. • Demonstrated antiproliferative activity across the NCI 60-cell line panel with GI50 values in the 10⁻⁷ to 10⁻⁸ M range. • Supplied at 95% purity with defined physicochemical parameters (XLogP3-AA 0.9, 4 rotatable bonds), enabling rapid SAR campaign initiation without custom synthesis delays.

Molecular Formula C8H12N4O2S
Molecular Weight 228.27 g/mol
CAS No. 436088-61-8
Cat. No. B1306291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid
CAS436088-61-8
Molecular FormulaC8H12N4O2S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)SC1=NC(=CC(=N1)N)N
InChIInChI=1S/C8H12N4O2S/c1-2-4(7(13)14)15-8-11-5(9)3-6(10)12-8/h3-4H,2H2,1H3,(H,13,14)(H4,9,10,11,12)
InChIKeySXVWYWGXRFRYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric Acid (CAS 436088-61-8): Core Molecular Attributes and Procurement Specifications


2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid (CAS 436088-61-8) is a synthetic pyrimidine derivative featuring a 4,6-diaminopyrimidine core linked via a thioether bridge to a butyric acid side chain. Its molecular formula is C8H12N4O2S, with a monoisotopic mass of 228.06809681 Da and a computed XLogP3-AA of 0.9 [1]. The compound is typically supplied at 95% purity for research applications and is characterized by 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds, physicochemical parameters that influence its solubility and target engagement profile [1].

Workflow

DHFR enzymology and antifolate pathway studies

Selection Logic

Butyric acid chain for balanced lipophilicity and target fit

Procurement Context

Off-the-shelf 95% purity for reproducible screening

Why Substituting 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric Acid (436088-61-8) with Superficial Analogs Introduces Experimental Risk


Superficial structural analogs within the 2-substituted-4,6-diaminopyrimidine class—such as those differing only in the alkyl chain length or substitution on the pyrimidine ring—exhibit divergent physicochemical properties and biological activities that preclude simple interchange [1]. The butyric acid moiety of this compound confers a specific balance of lipophilicity (XLogP3-AA = 0.9) and conformational flexibility (4 rotatable bonds) [2] that is not replicated in propionic acid or methyl-substituted variants. Direct substitution with these analogs without experimental validation can lead to altered solubility, membrane permeability, target binding kinetics, and ultimately, irreproducible results.

1

Chain-length analogs may shift lipophilicity

Propionic acid or methyl-substituted variants alter XLogP and conformational flexibility, potentially changing membrane permeability and binding kinetics.

2

Target engagement profile may not transfer

Reported DHFR inhibition and cellular antiproliferative activity differ substantially; the 5-methyl analog exhibited reduced potency, limiting direct substitution.

3

Procurement and purity specifications vary

Superficial analogs often require custom synthesis and lack documented lot-to-lot purity data, increasing procurement lead time and experimental variability.

Quantitative Differentiation of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric Acid (436088-61-8) from Closest Analogs


DHFR Inhibitory Potency: IC50 Comparison of Butyric Acid Derivative vs. 5-Methyl Analog

In a direct head-to-head enzymatic assay, 2-(4,6-diamino-pyrimidin-2-ylsulfanyl)-butyric acid exhibited an IC50 of 66 nM against human dihydrofolate reductase (DHFR), whereas the 5-methyl analog demonstrated significantly reduced potency (IC50 > 66 nM) . The butyric acid chain length is hypothesized to optimize hydrophobic interactions within the DHFR active site, contributing to the ~3-fold enhancement in cellular activity observed in subsequent cell-based studies .

DHFR Inhibitory Potency
Cross-study comparable
IC50 66 nM vs. >66 nM (5-Methyl analog)
Reported enzyme inhibition context
Recombinant human DHFR assay; supports target engagement review
DHFR inhibition antifolate enzymology

Antiproliferative Activity in Human Leukemia Cells: Butyric Acid Derivative vs. 5-Methyl Analog

In vitro growth inhibition assays using CCRF-CEM human leukemia cells demonstrated that 2-(4,6-diamino-pyrimidin-2-ylsulfanyl)-butyric acid was approximately three-fold more potent than its 5-methyl analog . Furthermore, the compound exhibited GI50 values in the range of 10⁻⁷ to 10⁻⁸ M against a panel of human tumor cell lines in the National Cancer Institute's preclinical screen .

Antiproliferative Activity
Cross-study comparable
~3-fold higher potency vs. 5-Methyl analog in CCRF-CEM cells
Reported cell-model response context
Leukemia cell growth inhibition; NCI panel GI50 10⁻⁷–10⁻⁸ M
antiproliferative leukemia cancer cell line

Physicochemical Profile Differentiation: Lipophilicity and Hydrogen Bonding vs. Propionic Acid Analog

Computational and experimental analyses indicate that the butyric acid moiety of the target compound confers distinct physicochemical properties relative to the propionic acid analog (CAS 347341-51-9). The target compound has an XLogP3-AA of 0.9 [1], while the propionic acid analog, with a shorter alkyl chain, is expected to have a lower logP, potentially altering membrane permeability and solubility. Additionally, the butyric acid derivative possesses 7 hydrogen bond acceptors and 3 hydrogen bond donors [1], whereas the propionic acid analog has a different H-bond profile.

Physicochemical Profile
Class-level inference
XLogP3-AA 0.9 vs. expected lower logP (Propionic acid analog)
Context-dependent; data to verify
Computed property; experimental solubility/permeability may differ
physicochemical properties solubility drug design

Commercial Availability and Purity Specifications: A Procurement-Relevant Differentiator

The compound is commercially available from multiple vendors with a typical minimum purity specification of 95% . In contrast, the 5-methyl analog (CAS 433242-64-9) and propionic acid analog (CAS 347341-51-9) are less commonly stocked and often require custom synthesis . This difference in market availability and documented purity reduces procurement lead times and ensures consistent lot-to-lot quality for reproducible experimentation.

Commercial Availability
Supplier data
95% purity, multiple vendors vs. custom synthesis required
Specification review; supports procurement
Vendor catalogs; lot-specific COA recommended
procurement purity supply chain

Optimal Research and Procurement Scenarios for 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric Acid (436088-61-8)


Dihydrofolate Reductase (DHFR) Inhibition Studies and Antifolate Drug Discovery

This compound is optimally deployed as a biochemical tool for investigating DHFR enzymatic function and as a lead-like scaffold for antifolate drug discovery. Its IC50 of 66 nM against human DHFR, combined with a 3-fold cellular potency advantage over the 5-methyl analog , positions it as a superior starting point for structure-activity relationship (SAR) campaigns. Researchers studying folate metabolism, cancer cell proliferation, or antimicrobial DHFR inhibition should prioritize this compound to maximize target engagement and minimize confounding variability from less potent analogs.

Cancer Cell Line Screening and Antiproliferative Assay Development

Given its demonstrated activity in the NCI 60-cell line panel with GI50 values in the 10⁻⁷ to 10⁻⁸ M range , this compound serves as a reliable reference standard for in vitro antiproliferative assays. Its superior potency in CCRF-CEM leukemia cells (3-fold over the 5-methyl analog) makes it particularly valuable for leukemia-focused research. Procurement of this off-the-shelf compound (95% purity) reduces lead times compared to custom-synthesized analogs, enabling rapid initiation of cell-based studies.

Physicochemical Profiling and Solubility-Permeability Balance Optimization

The compound's computed XLogP3-AA of 0.9 and 4 rotatable bonds [1] make it an ideal candidate for studies examining the relationship between alkyl chain length and drug-like properties. Compared to the propionic acid analog, the butyric acid moiety provides a distinct balance of lipophilicity and conformational flexibility that can inform medicinal chemistry design principles for improving solubility, membrane permeability, and target binding kinetics.

Application
Selection Property
Validation Focus
DHFR enzymology and antifolate pathway studies
Target engagement and inhibition context
Enzyme assay reproducibility; analog benchmarking
Cancer cell-line screening and antiproliferative assays
Cell-model endpoint response
Leukemia panel potency; NCI-60 profile review
Physicochemical profiling and solubility-permeability balance
Chain-length-dependent lipophilicity
Experimental logP/permeability correlation
Quote Request

Request a Quote for 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.